molecular formula C12H13Cl2NOS B14584350 3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one CAS No. 61213-43-2

3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one

Cat. No.: B14584350
CAS No.: 61213-43-2
M. Wt: 290.2 g/mol
InChI Key: YNVMMTZUUFKNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring, chloromethyl, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable precursor, followed by the introduction of the chloromethyl and methylsulfanyl groups under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires optimization of reaction conditions, including the use of advanced catalysts and purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloromethyl and methylsulfanyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions where its unique structure may offer therapeutic benefits.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylphenol: A related compound with a similar structure but lacking the pyrrolidinone ring.

    6-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)quinazoline 3-oxide: Another compound with chloromethyl and chlorophenyl groups but with a different core structure.

Uniqueness

3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one is unique due to its combination of functional groups and the presence of the pyrrolidinone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

61213-43-2

Molecular Formula

C12H13Cl2NOS

Molecular Weight

290.2 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-(3-methylsulfanylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H13Cl2NOS/c1-17-10-4-2-3-9(5-10)15-7-8(6-13)11(14)12(15)16/h2-5,8,11H,6-7H2,1H3

InChI Key

YNVMMTZUUFKNOV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)N2CC(C(C2=O)Cl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.